molecular formula C10H8N2O3 B023359 7-Methoxy-8-nitroquinoline CAS No. 83010-83-7

7-Methoxy-8-nitroquinoline

Cat. No.: B023359
CAS No.: 83010-83-7
M. Wt: 204.18 g/mol
InChI Key: SJPSBGPTZVFQPS-UHFFFAOYSA-N
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Description

7-Methoxy-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and nitro groups on the quinoline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-nitroquinoline typically involves the nitration of 7-methoxyquinoline. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

    Reduction: 7-Methoxy-8-aminoquinoline.

    Substitution: Various substituted quinolines depending on the nucleophile used.

    Cyclization: Polycyclic aromatic compounds

Scientific Research Applications

7-Methoxy-8-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 7-Methoxy-8-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-8-nitroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

7-Methoxy-8-nitroquinoline is a notable compound in medicinal chemistry, recognized for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and comparative analyses with similar compounds.

Overview of this compound

This compound is a heterocyclic aromatic compound characterized by a methoxy group and a nitro group attached to the quinoline ring. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 204.18 g/mol. The structural features of this compound enhance its reactivity and biological properties, making it a valuable candidate for therapeutic applications.

Biological Activities

Antimalarial Activity
Research indicates that this compound exhibits significant antimalarial properties by inhibiting certain enzymes essential for the survival of malaria parasites. The presence of both methoxy and nitro groups contributes to its pharmacological efficacy, enhancing its ability to disrupt metabolic pathways crucial for parasite survival.

Anticancer Activity
In anticancer studies, this compound has shown potential in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The compound's ability to bind effectively to enzymes involved in metabolic pathways is crucial for its anticancer activity .

While specific mechanisms of action for this compound are not fully elucidated, quinoline derivatives are generally known to exhibit various biological activities through enzyme inhibition and interaction with biological macromolecules. The nitro group is believed to play a critical role in enhancing the compound's reactivity towards target enzymes .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other quinoline derivatives to understand the influence of structural modifications on efficacy:

Compound NameStructural FeaturesUnique Properties
6-Methoxy-8-nitroquinoline Methoxy at position 6, nitro at position 8Different substitution pattern affects activity
5-Methyl-8-nitroquinoline Methyl at position 5, nitro at position 8Altered electronic properties
7-Methyl-5-nitroquinoline Methyl at position 7, nitro at position 5Different biological activity profile
6-Chloro-8-nitroquinoline Chlorine at position 6, nitro at position 8Potentially different reactivity

These comparisons highlight how variations in the quinoline structure can lead to differing biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Studies : In vitro tests demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-231 cells through the activation of caspase pathways .
  • Antimalarial Efficacy : In experiments against Plasmodium falciparum, this compound displayed potent activity, suggesting its potential as a lead compound for developing new antimalarial drugs.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes critical for cellular metabolism in both cancerous and parasitic cells, further supporting its therapeutic potential.

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and therapeutic applications. Future research could focus on:

  • Structural Optimization : Modifying the compound's structure to enhance its efficacy and reduce potential side effects.
  • Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

7-methoxy-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSBGPTZVFQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458708
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83010-83-7
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a freshly prepared solution of sodium (16.5 g, 0.720 mol) in methanol (750 mL) was added 7-chloro-8-nitroquinoline (18.72 g, 0.090 mol) [E. Fourneau, M. and Mme. Trefouel, and A. Wancolle, Bull. Soc. Chim. Fr., 47, 738(1930); A. K. Sen, N. K. Ray, V. P. Basu, J. Sci. Ind. Res., 11B, 322(1952) (C.A. 47, 4339e)]. This mixture was refluxed for 3 hr, cooled, then filtered to collect the precipitated solid. This solid was slurried in water, collected on a filter and dried; yield, after recrystalllization from toluene, 16.12 g (88%); mp 178°-178.5°: Anal. Calcd for C10H8N2O3 : C, 58.82; H, 3.95; N, 13.72. Found: C, 58.66; H, 3.87; N, 13.69.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a freshly prepared solution of sodium (16.5 g, 0.720 mol) in methanol (750 mL) was added 7-chloro-8-nitroquinoline (18.72 g, 0.090 mol) [E. Fourneau, M. and Mme. Trefouel, and A. Wancolle, Bull. Soc. Chim. Fr., 47, 738(1930); A. K. Sen, N. K. Ray, V. P. Basu, J. Sci. Ind. Res., 11B, 322(1952) (C.A. 47, 4339e)]. This mixture was refluxed for 3 hr, cooled, then filtered to collect the precipitated solid. This solid was slurried in water, collected on a filter and dried; yield, after recrystallization from toluene, 16.12 g (88%); mp 178°-178.5°: Anal. Calcd for C10H8N2O3 : C, 58.82; H, 3.95; N, 13.72. Found: C, 58.66; H, 3.78; N, 13.69.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a similar fashion using route 7 general procedure 15, 7-methoxyquinoline (Intermediate 58) (400 mg, 2.51 mmol), potassium nitrate (330 mg, 3.26 mmol) and conc. H2SO4 (1.2 ml) gave the title compound (250 mg, 50%) after purification by column chromatography with n-hexane/EtOAc (3:1) as the eluent.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
330 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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